molecular formula C21H22P2 B12304524 Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-

Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-

Cat. No.: B12304524
M. Wt: 336.3 g/mol
InChI Key: BUFINKVBRXCLBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- typically involves the reaction of diphenylphosphine with ethylene dibromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired phosphine compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- is unique due to its specific structure, which provides enhanced stability and selectivity in catalytic reactions compared to other phosphine ligands. Its ability to form stable complexes with a wide range of transition metals makes it a versatile and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C21H22P2

Molecular Weight

336.3 g/mol

IUPAC Name

2-diphenylphosphanylethyl-methyl-phenylphosphane

InChI

InChI=1S/C21H22P2/c1-22(19-11-5-2-6-12-19)17-18-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3

InChI Key

BUFINKVBRXCLBF-UHFFFAOYSA-N

Canonical SMILES

CP(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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